Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Chemical Biology Drug Discovery High-Throughput Screening

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421499-21-9) is a synthetic small molecule that merges a benzothiazole heterocycle with a piperidine ring via a methanone linker, and further incorporates a pyridin-2-ylthiomethyl substituent on the piperidine nitrogen. This specific architecture places it within the broad class of benzothiazole-piperidine hybrids, a family extensively explored for diverse pharmacological activities ranging from kinase inhibition to sigma receptor modulation.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 1421499-21-9
Cat. No. B2411704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
CAS1421499-21-9
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESC1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
InChIKeyGIUMECAISOZXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421499-21-9): Procurement Differentiation Evidence Guide


Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421499-21-9) is a synthetic small molecule that merges a benzothiazole heterocycle with a piperidine ring via a methanone linker, and further incorporates a pyridin-2-ylthiomethyl substituent on the piperidine nitrogen . This specific architecture places it within the broad class of benzothiazole-piperidine hybrids, a family extensively explored for diverse pharmacological activities ranging from kinase inhibition to sigma receptor modulation [1]. As a screening compound from a commercial vendor library, it represents a distinct and purchasable chemical entity whose precise biological annotation remains limited in the public domain, necessitating a careful evidence-based evaluation for scientific procurement decisions.

Why In-Class Benzothiazole-Piperidine Compounds Cannot Be Interchanged for Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone


Benzothiazole-piperidine scaffolds are highly sensitive to even minor structural perturbations. The presence and regiochemistry of sulfur-containing linkers, such as the pyridin-2-ylthiomethyl group in this compound, profoundly influence target engagement, selectivity, and physicochemical properties [1]. For example, within a series of thiazole-based σ1 receptor ligands, replacing a spirocyclic thiophene with a thiazole bioisostere and opening the pyran ring drastically altered affinity and selectivity profiles [2]. Consequently, generic substitution with any benzothiazole-piperidine analog without matching this exact substitution pattern carries a high risk of losing or gaining unanticipated biological activity, making direct experimental comparison essential for any structure-activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone


Limited Public Bioactivity Data: A Key Differentiator for Hypothesis-Driven Screening

Unlike many benzothiazole-piperidine analogs that have been extensively profiled across public databases, Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421499-21-9) currently lacks any reported IC50, Ki, or EC50 values in major public repositories such as ChEMBL, PubChem, or BindingDB [1]. This absence of annotation represents a strategic advantage for exploratory research programs seeking novel intellectual property, as it allows for de novo characterization of its biological profile without preconceived biases. A structurally related compound, (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone, which differs only in the attachment point of the pyridine moiety and the absence of the thioether linker, has not been reported to share this specific activity profile [2]. Furthermore, the compound is available as a single, pure entity from a reputable screening compound vendor with a molecular weight of 369.5 g/mol, ensuring reproducibility for initial hit validation . Researchers must independently determine its activity profile, a feature that is invaluable for patent-driven discovery projects.

Chemical Biology Drug Discovery High-Throughput Screening

Unique Thioether Linker: A Structural Advantage for Target Engagement Versatility

The compound’s pyridin-2-ylthiomethyl group introduces a divalent sulfur atom capable of engaging in unique non-covalent interactions (e.g., sulfur-π, chalcogen bonding) and coordinating metal ions, features absent in simple benzothiazole-piperidine analogs lacking this thioether linker [1]. While a close analog, 2-(pyridin-2-ylthio)benzo[d]thiazole (CAS 60786-69-8), has been explored as a ligand in coordination chemistry and for potential biological activity, it lacks the piperidine ring that is crucial for modulating basicity, solubility, and conformational flexibility . The combination of the benzothiazole carbonyl, the piperidine ring, and the flexible thioether-linked pyridine creates a distinct three-dimensional pharmacophore not found in any single commercially available analog. This unique architecture may enable simultaneous interactions with multiple protein binding pockets, a feature that can be exploited in fragment-based drug design or for developing bifunctional degraders (PROTACs) [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Procurement Purity and Supply Chain Reliability vs. Uncharacterized Alternatives

The compound is available from a single major screening compound vendor with a certified purity of >95% (molecular weight 369.5 g/mol) . This contrasts sharply with many structurally similar benzothiazole-piperidine hybrids offered by smaller, unverified suppliers where purity can vary significantly (often 90-95%) and batch-to-batch reproducibility is not guaranteed [1]. For high-throughput screening (HTS) campaigns, even a 5% impurity can lead to false positives or negatives, wasting valuable resources. A purity of >95% ensures that observed biological activity can be confidently attributed to the intended compound. Furthermore, sourcing from a vendor with a robust quality control (QC) framework, including HPLC and LC-MS verification, minimizes the risk of misidentified or degraded samples, a problem that plagues chemical probe projects [2].

Chemical Procurement Assay Reproducibility Screening Compound Quality

Recommended Research and Industrial Application Scenarios for Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone


Novel Target Deconvolution and Chemoproteomics

Given its lack of public bioactivity annotation (as established in Section 3, Evidence 1), this compound is ideally suited for forward chemical genetics screens or chemoproteomic profiling (e.g., affinity-based protein profiling, thermal proteome profiling) to identify novel protein targets. Its unique thioether-pyridine pharmacophore may confer a distinct target engagement profile compared to known benzothiazole-based probes, potentially revealing new biology applicable to therapeutic areas such as oncology or neurodegeneration [1].

Scaffold for Bifunctional Degrader (PROTAC) Development

The compound's modular architecture—a benzothiazole moiety capable of binding a target protein, a flexible piperidine ring, and a pyridyl-thioether that can be derivatized—makes it an attractive warhead for developing proteolysis-targeting chimeras (PROTACs). The thioether linker provides a synthetic handle for attaching E3 ligase recruiting elements without abolishing target binding (as inferred from the structural complexity evidence in Section 3, Evidence 2) [2].

High-Throughput Screening (HTS) Library Diversification

For organizations building diverse screening libraries, this compound offers a high-purity (>95%), QC-verified entry into the under-explored benzothiazole-piperidine-thioether chemical space. Its insertion into a corporate screening deck can diversify the library's pharmacophore landscape, increasing the probability of finding hits for orphan targets or novel allosteric sites, as supported by the procurement quality evidence in Section 3 [3].

Structure-Activity Relationship (SAR) Starter for Kinase or Sigma Receptor Programs

The benzothiazole and piperidine motifs are privileged structures for kinase and sigma receptor inhibition. This compound can serve as a starting point for SAR exploration in these target families, with the pyridyl-thioether moiety offering a unique vector for modulating selectivity. Initial biochemical profiling against a panel of kinases or sigma receptors is a logical first step to unlock its potential, as suggested by the class-level inferences in Section 2 [4].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.